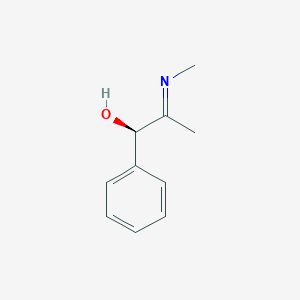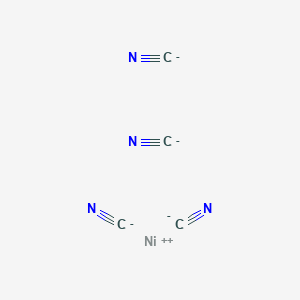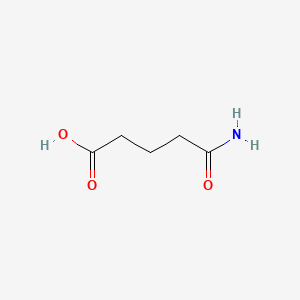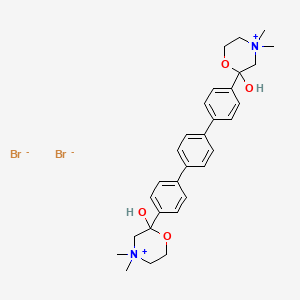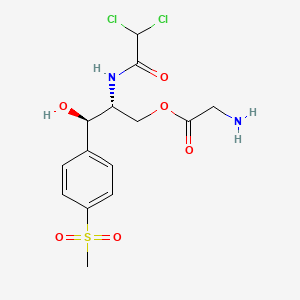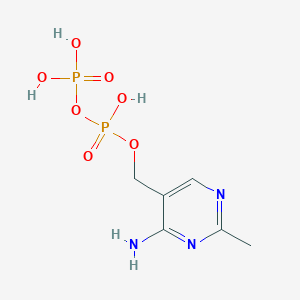
4,5-Phenanthrenedicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4,5-phenanthrenedicarboxylic acid involves complex organic reactions, often utilizing carboxylic acids as key intermediates. For example, the self-assembly of diorganotin(IV) oxides with pyridinedicarboxylic acid leads to polymeric and macrocyclic structures, demonstrating the influence of substituents and solvents on the supramolecular structure of these compounds (García-Zarracino & Höpfl, 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 4,5-phenanthrenedicarboxylic acid reveals a diverse range of supramolecular arrangements, from loosely bound discrete molecules to more complex 3D hydrogen-bonded and polymeric coordination structures. The presence of channels or cavities within these structures is also noted, indicating potential for molecular aggregation and capsule formation through hydrogen bonding interactions (García-Zarracino & Höpfl, 2005).
Chemical Reactions and Properties
Chemical reactions involving 4,5-phenanthrenedicarboxylic acid derivatives often include coordination with metal ions, leading to the formation of complex structures with varying coordination modes. These reactions highlight the potential of these compounds in the field of coordination and supramolecular chemistry, with applications in medicinal and drug synthesis, as well as in the development of metal-organic frameworks (Dirersa, 2017).
Aplicaciones Científicas De Investigación
1. Synthesis of Disubstituted Dicyanobenzenes and Phthalocyanines
A study by Wöhrle et al. (1993) demonstrated the use of a derivative of 4,5-phenanthrenedicarboxylic acid in synthesizing 4,5-dichloro-1,2-dicyanobenzene. This compound was then used to create various disubstituted dicyanobenzenes and octasubstituted phthalocyanines, showcasing its utility in complex chemical synthesis processes (Wöhrle et al., 1993).
2. Biocatalytic Production of Bio-based Polymers
In 2019, Yuan et al. reviewed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a compound related to 4,5-phenanthrenedicarboxylic acid, highlighting its potential as a sustainable alternative to petroleum-derived acids in the production of bio-based polymers. This research emphasizes the environmental benefits and innovative applications in material science (Yuan et al., 2019).
3. Catalytic Production of Polyester Monomers
The catalytic production of FDCA from lignocellulosic biomass, as studied by Zhang et al. (2015), explores the use of derivatives of 4,5-phenanthrenedicarboxylic acid as potential replacements for traditional petrochemical monomers in polyester production. This research contributes to developing more sustainable materials (Zhang et al., 2015).
4. Coordination Chemistry and Supramolecular Structures
Dirersa (2017) reviewed the role of 4,5-imidazoledicarboxylic acid, a compound structurally related to 4,5-phenanthrenedicarboxylic acid, in coordination chemistry. The study emphasizes its potential in forming complex supramolecular structures, which are significant for medicinal and drug synthesis applications (Dirersa, 2017).
5. Synthesis of Complex Molecular Structures
Research by Zhang, Petersen, and Wang (2007) illustrated the synthesis of diindeno-fused compounds using 3,6-phenanthrenedicarboxylic acid, a related compound, demonstrating its utility in creating complex molecular structures with potential applications in various scientific fields (Zhang, Petersen, & Wang, 2007).
Propiedades
IUPAC Name |
phenanthrene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXPRCIICFJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203055 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Phenanthrenedicarboxylic acid | |
CAS RN |
5462-82-8 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)
